5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid
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Overview
Description
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 5-position and a pyrrolidine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where the pyridine ring is reacted with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pyridinecarboxylic acid: Lacks the pyrrolidine ring, making it less versatile in certain applications.
6-Pyrrolidin-1-ylpyridine-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the pyrrolidine ring. This combination enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid, a compound with the CAS number 2138130-82-0, has garnered attention in recent research due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN3O2. The presence of the chloro group and the pyrrolidinyl moiety are significant for its biological activity. The compound is synthesized from various precursors through established organic chemistry methods, including cyclization and functional group transformations.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. A notable study utilized the A549 human lung adenocarcinoma model to assess cytotoxicity. The compound exhibited a structure-dependent anticancer activity profile.
Case Study: A549 Cell Line
In a controlled experiment, A549 cells were treated with varying concentrations of the compound. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to untreated controls. The viability post-treatment was measured using the MTT assay, which indicated a reduction in viability to approximately 64% after treatment with specific derivatives.
Compound | Concentration (µM) | Viability (%) |
---|---|---|
Control | - | 100 |
This compound | 100 | 64 |
Cisplatin | 100 | 50 |
This indicates that while the compound shows promise, it may not be as potent as standard chemotherapeutics like cisplatin in this specific model.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens. In vitro studies have shown that this compound exhibits significant activity against strains such as Staphylococcus aureus.
Case Study: Antimicrobial Screening
The antimicrobial activity was assessed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The results demonstrated that:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 32 |
Klebsiella pneumoniae | 64 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular pathways involved in proliferation and survival in cancer cells. Additionally, its antimicrobial properties may stem from disrupting bacterial cell wall synthesis or function.
Properties
IUPAC Name |
5-chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-8(10(14)15)12-9(7)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFWIJWTSCIYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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